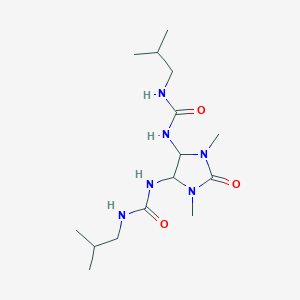
5-(2,5-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 500. The solubility of this chemical has been described as 5.4 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 724355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties for Base Oil : A derivative of this compound, "5-benzylidene -2-(1-piperidinyl)-4-oxo-1,3-thiazolidine," was synthesized and tested as an antioxidant for local base stock oil. It was found to be effective, with its efficiency order ranked in comparison to other derivatives. This suggests potential use in enhancing the longevity and performance of base oils (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Antitumor Evaluation : Another study focused on the synthesis of related compounds and their evaluation as antitumor agents. These compounds showed inhibitory effects against various human tumor and normal cell lines, indicating their potential in cancer therapy (Al-Omran, Mohareb, & El-Khair, 2014).
Antiproliferative-Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally similar, were designed and synthesized. These compounds exhibited significant antiproliferative and antimicrobial activities, suggesting their potential in treating infections and cancer (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Antimicrobial and Anti-Proliferative Activities : A study on 1,3,4-Oxadiazole N-Mannich Bases showed that derivatives of similar compounds had broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from related compounds were evaluated as COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities. This suggests their potential as therapeutic agents in treating inflammation and pain-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-6-7-14(22-2)12(10-13)11-15-16(20)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBDHMNZHQPGKH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![(2,3-DIMETHOXYPHENYL)[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE](/img/structure/B5510488.png)
![N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5510496.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![2-(2,6-dimethylphenoxy)-N-[(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B5510518.png)
![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)
![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)


![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

